molecular formula C9H9N3O B1457976 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1547006-95-0

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B1457976
CAS No.: 1547006-95-0
M. Wt: 175.19 g/mol
InChI Key: DVGHMPJBYNHGEA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit CDK2/cyclin A2, an enzyme complex involved in cell cycle regulation . This interaction is crucial as it can lead to the inhibition of cell proliferation, making it a potential candidate for cancer treatment

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth . This effect is mediated through the inhibition of CDK2/cyclin A2, which leads to alterations in cell cycle progression and induction of apoptosis . Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of CDK2/cyclin A2, inhibiting its activity . This binding interaction prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis . The compound’s ability to modulate gene expression further enhances its therapeutic potential, as it can influence various cellular processes at the molecular level.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s therapeutic benefits are outweighed by its potential harm . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with CDK2/cyclin A2 is a key aspect of its metabolic activity, as it leads to the inhibition of cell cycle progression and induction of apoptosis . Additionally, the compound’s effects on metabolic flux and metabolite levels further highlight its role in cellular metabolism and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one stands out due to its unique cyclopropyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

IUPAC Name

2-cyclopropyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-8-5-7(6-1-2-6)11-12(8)4-3-10-9/h3-6H,1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHMPJBYNHGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547006-95-0
Record name 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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